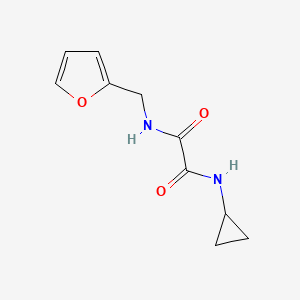![molecular formula C21H32N2O B5917694 N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea CAS No. 300544-08-5](/img/structure/B5917694.png)
N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea
Vue d'ensemble
Description
N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea, also known as DCU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCU is a cyclic urea derivative that has been synthesized using different methods.
Applications De Recherche Scientifique
N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit tubulin polymerization. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.
Mécanisme D'action
The mechanism of action of N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea varies depending on the application. In anticancer research, this compound has been shown to inhibit tubulin polymerization, which is essential for cell division. In Alzheimer's disease research, this compound inhibits acetylcholinesterase activity, which is responsible for the breakdown of acetylcholine in the brain. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on the application. In anticancer research, this compound has been shown to induce apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to improve cognitive function and memory. In materials science, this compound has been used to synthesize materials with unique properties, such as high mechanical strength and thermal stability. In catalysis, this compound has been used to synthesize metal complexes with potential applications in catalytic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea in lab experiments is its versatility, as it can be used in various applications, including medicinal chemistry, materials science, and catalysis. Another advantage is its ability to form stable complexes with metals, which can be used in catalytic reactions. However, a limitation of using this compound in lab experiments is its high cost and low availability, which can limit its widespread use.
Orientations Futures
There are several future directions for N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea research. In medicinal chemistry, future research could focus on developing this compound derivatives with improved anticancer activity and reduced toxicity. In materials science, future research could focus on using this compound to synthesize materials with specific properties for various applications. In catalysis, future research could focus on developing new metal complexes using this compound as a ligand for various catalytic reactions. Overall, this compound has the potential to be a valuable building block for various applications, and further research could lead to new discoveries and applications.
Méthodes De Synthèse
N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea can be synthesized using different methods, including the reaction of 3,4-dihydroxybenzaldehyde with cyclohexanone and urea, or the reaction of 3,4-dihydroxybenzaldehyde with cyclohexanone and phosgene. Another method involves the reaction of 3,4-dihydroxybenzaldehyde with cyclohexanone and isocyanate. The synthesis of this compound requires careful optimization of reaction conditions to obtain high yields and purity.
Propriétés
IUPAC Name |
1,3-bis(2-tricyclo[5.2.1.02,6]decanyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c24-19(22-20-9-1-3-17(20)13-5-7-15(20)11-13)23-21-10-2-4-18(21)14-6-8-16(21)12-14/h13-18H,1-12H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLJVESFZXJORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC(C3)C2(C1)NC(=O)NC45CCCC4C6CCC5C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225510 | |
| Record name | N,N′-Bis(octahydro-4,7-methano-3aH-inden-3a-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
300544-08-5 | |
| Record name | N,N′-Bis(octahydro-4,7-methano-3aH-inden-3a-yl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300544-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-Bis(octahydro-4,7-methano-3aH-inden-3a-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5917620.png)

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5917633.png)
![1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5917636.png)
![1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5917644.png)
![7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917678.png)

![ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate](/img/structure/B5917697.png)
![4-(methoxymethyl)-6-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}nicotinonitrile](/img/structure/B5917705.png)
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methyl-4H-chromen-4-one](/img/structure/B5917706.png)
![5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5917715.png)

